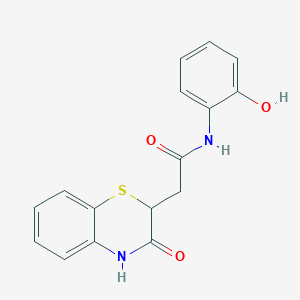
N-(2,6-diethylphenyl)-2-isopropoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-diethylphenyl)-2-isopropoxyacetamide, also known as DEET, is a widely used insect repellent that has been in use for over 60 years. It is a colorless to light yellow liquid that has a slightly sweet odor and is soluble in most organic solvents. DEET is used to repel a variety of insects, including mosquitoes, ticks, fleas, and chiggers. Its effectiveness has been well established, and it is considered to be one of the most effective insect repellents available.
作用機序
The exact mechanism of action of N-(2,6-diethylphenyl)-2-isopropoxyacetamide is not fully understood, but it is believed to work by interfering with the insect's ability to detect the presence of humans or other animals. N-(2,6-diethylphenyl)-2-isopropoxyacetamide may also act as an irritant to the insect's antennae, causing it to avoid contact with the treated surface.
Biochemical and Physiological Effects:
N-(2,6-diethylphenyl)-2-isopropoxyacetamide has been shown to have low toxicity and does not appear to have any significant effects on human health when used as directed. However, some studies have suggested that N-(2,6-diethylphenyl)-2-isopropoxyacetamide may have neurotoxic effects in certain animal species. More research is needed to fully understand the biochemical and physiological effects of N-(2,6-diethylphenyl)-2-isopropoxyacetamide.
実験室実験の利点と制限
N-(2,6-diethylphenyl)-2-isopropoxyacetamide is a widely used insect repellent that has been extensively studied for its effectiveness against a variety of insects. It is easy to obtain and relatively inexpensive, making it a popular choice for laboratory experiments. However, N-(2,6-diethylphenyl)-2-isopropoxyacetamide may not be effective against all insect species, and its effectiveness may vary depending on the concentration and formulation used.
将来の方向性
There are several areas of research that could be explored in the future regarding N-(2,6-diethylphenyl)-2-isopropoxyacetamide. These include:
1. Developing more effective insect repellents that are less toxic and more environmentally friendly than N-(2,6-diethylphenyl)-2-isopropoxyacetamide.
2. Investigating the potential use of N-(2,6-diethylphenyl)-2-isopropoxyacetamide in controlling insect populations, particularly in agricultural settings.
3. Studying the neurotoxic effects of N-(2,6-diethylphenyl)-2-isopropoxyacetamide in animal species to better understand its potential effects on human health.
4. Developing new formulations of N-(2,6-diethylphenyl)-2-isopropoxyacetamide that are more effective against a wider range of insect species.
5. Investigating the potential use of N-(2,6-diethylphenyl)-2-isopropoxyacetamide in combination with other insecticides to improve its effectiveness in controlling insect populations.
Conclusion:
N-(2,6-diethylphenyl)-2-isopropoxyacetamide is a widely used insect repellent that has been in use for over 60 years. Its effectiveness has been well established, and it is considered to be one of the most effective insect repellents available. N-(2,6-diethylphenyl)-2-isopropoxyacetamide has been extensively studied for its insect-repelling properties and has been found to be effective against a wide range of insects. However, more research is needed to fully understand the biochemical and physiological effects of N-(2,6-diethylphenyl)-2-isopropoxyacetamide and to develop more effective and environmentally friendly insect repellents.
合成法
N-(2,6-diethylphenyl)-2-isopropoxyacetamide is synthesized through a multi-step process that involves the reaction of 2,6-diethylphenol with isopropyl chloroacetate in the presence of a base catalyst. The resulting product is then purified through a series of distillations and recrystallizations to yield pure N-(2,6-diethylphenyl)-2-isopropoxyacetamide.
科学的研究の応用
N-(2,6-diethylphenyl)-2-isopropoxyacetamide has been extensively studied for its insect-repelling properties and has been found to be effective against a wide range of insects. It is commonly used in insect repellent products, such as sprays, lotions, and wipes. N-(2,6-diethylphenyl)-2-isopropoxyacetamide has also been studied for its potential use in controlling insect populations, particularly in agricultural settings.
特性
分子式 |
C15H23NO2 |
|---|---|
分子量 |
249.35 g/mol |
IUPAC名 |
N-(2,6-diethylphenyl)-2-propan-2-yloxyacetamide |
InChI |
InChI=1S/C15H23NO2/c1-5-12-8-7-9-13(6-2)15(12)16-14(17)10-18-11(3)4/h7-9,11H,5-6,10H2,1-4H3,(H,16,17) |
InChIキー |
DRFHAVWJZNQFIY-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)COC(C)C |
正規SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)COC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B281999.png)
![2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282000.png)
![2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282002.png)
![2-[4-(8-Chlorodibenzo[b,f][1,4]oxazepin-11-yl)-1-piperazinyl]phenyl methyl ether](/img/structure/B282004.png)
![2-amino-N-[(4-chlorophenyl)methyl]benzamide](/img/structure/B282013.png)

![4-[3-(Dimethylamino)anilino]-4-oxo-2-butenoicacid](/img/structure/B282015.png)





